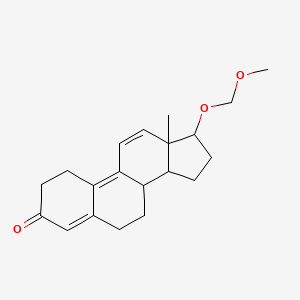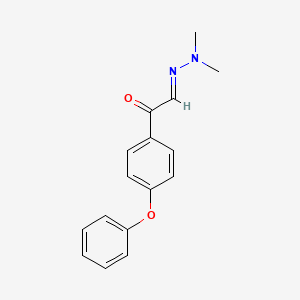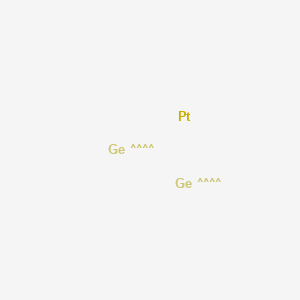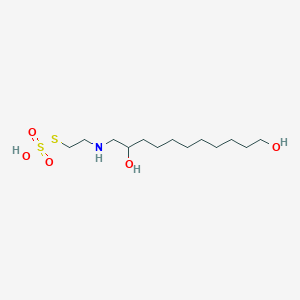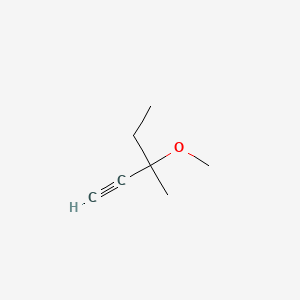
1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- is an organic compound with a unique structure that includes a 1,3-indandione core substituted with a pentamethylphenyl group. This compound is part of the indandione family, known for their diverse applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Indandione can be synthesized through the decarboxylation of the sodium salt of 2-ethoxycarbonyl-1,3-indandione, which is obtained by the Claisen condensation of ethyl acetate and dimethyl phthalate . The reaction typically involves heating and the use of a base such as sodium ethoxide.
Industrial Production Methods: Industrial production methods for 1,3-indandione derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols or methylene derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its anticoagulant properties, similar to other indandione derivatives.
Industry: Utilized in the development of dyes, photoinitiators, and electronic materials
Mechanism of Action
The mechanism of action of 1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- involves its interaction with molecular targets such as enzymes. For instance, indandione derivatives are known to inhibit vitamin K reductase, leading to anticoagulant effects by preventing the formation of active procoagulation factors .
Comparison with Similar Compounds
Phenindione: Another indandione derivative with anticoagulant properties.
Diphenadione: A vitamin K antagonist used as a rodenticide.
Uniqueness: 1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- is unique due to its pentamethylphenyl substitution, which can influence its chemical reactivity and biological activity compared to other indandione derivatives .
Properties
CAS No. |
17533-69-6 |
|---|---|
Molecular Formula |
C20H20O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentamethylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C20H20O2/c1-10-11(2)13(4)17(14(5)12(10)3)18-19(21)15-8-6-7-9-16(15)20(18)22/h6-9,18H,1-5H3 |
InChI Key |
IWSKRZXBKWPCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C2C(=O)C3=CC=CC=C3C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
![2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate](/img/structure/B14708565.png)
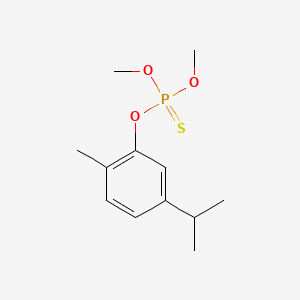

![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)


